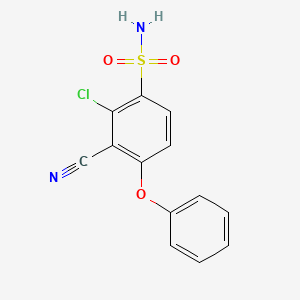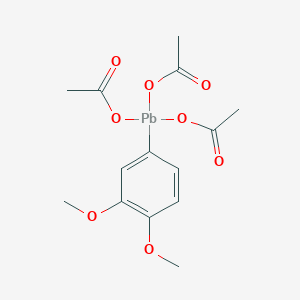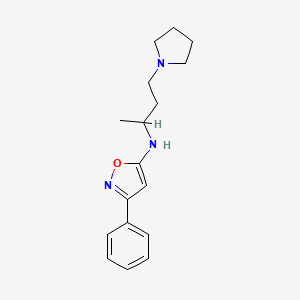
Benzo(f)quinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(f)quinoxalin-6-amine is a heterocyclic compound that features a fused benzene and pyrazine ring system with an amine group at the 6th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(f)quinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil under acidic conditions to form the quinoxaline core, followed by amination at the 6th position .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. For example, nickel-catalyzed dehydrogenative coupling reactions starting from 2-aminobenzyl alcohol and diamines can be used to produce quinoxaline derivatives . These methods are favored for their mild reaction conditions and high yields.
化学反応の分析
Types of Reactions: Benzo(f)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Tetrahydroquinoxalines.
Substitution: Halogenated quinoxalines and other substituted derivatives.
科学的研究の応用
Benzo(f)quinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: Quinoxaline derivatives exhibit anticancer, antibacterial, and antiviral activities.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
作用機序
The mechanism of action of Benzo(f)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it can inhibit the activity of certain enzymes involved in cell proliferation. The presence of the amine group at the 6th position enhances its binding affinity to these targets, leading to effective inhibition of cancer cell growth .
類似化合物との比較
Quinoxaline: A simpler analog without the amine group.
Benzimidazole: Another fused heterocycle with similar applications.
Quinoline: A related compound with a nitrogen atom in a different position.
Uniqueness: Benzo(f)quinoxalin-6-amine is unique due to the presence of the amine group at the 6th position, which significantly enhances its reactivity and binding properties compared to other quinoxaline derivatives .
特性
CAS番号 |
87790-98-5 |
|---|---|
分子式 |
C12H9N3 |
分子量 |
195.22 g/mol |
IUPAC名 |
benzo[f]quinoxalin-6-amine |
InChI |
InChI=1S/C12H9N3/c13-10-7-11-12(15-6-5-14-11)9-4-2-1-3-8(9)10/h1-7H,13H2 |
InChIキー |
QHDFNGJGLCLUGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=NC=CN=C23)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

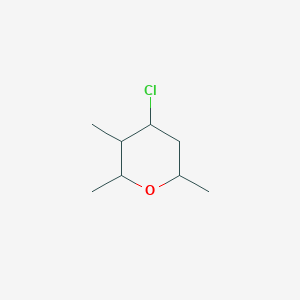
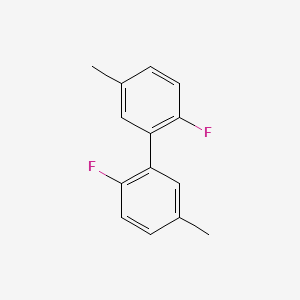
![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
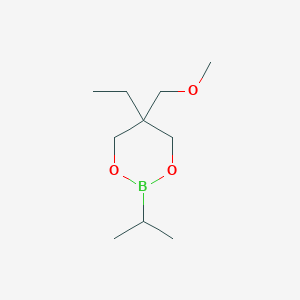
amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
